tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate
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Overview
Description
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group, a bromopyridine moiety, and a phenylpropan-2-yl group
Preparation Methods
The synthesis of tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Industrial production methods may involve the use of flow microreactor systems to streamline the synthesis and improve yield .
Chemical Reactions Analysis
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution: The bromopyridine moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, carbamates are known to inhibit enzymes such as acetylcholinesterase by forming a stable carbamate-enzyme complex . This inhibition can affect various biological processes and has implications for the compound’s use in medicine and research.
Comparison with Similar Compounds
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbanilate: Similar in structure but with different functional groups.
N-Boc-ethanolamine: Contains a tert-butyl carbamate group but differs in its overall structure and applications.
tert-Butyl (4-bromobenzyl)carbamate: Shares the bromine and tert-butyl carbamate groups but has a different aromatic ring structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23BrN2O3 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(5-bromopyridin-3-yl)oxy-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C19H23BrN2O3/c1-19(2,3)25-18(23)22-16(9-14-7-5-4-6-8-14)13-24-17-10-15(20)11-21-12-17/h4-8,10-12,16H,9,13H2,1-3H3,(H,22,23)/t16-/m0/s1 |
InChI Key |
INCGEYMERWCJKG-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)COC2=CC(=CN=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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